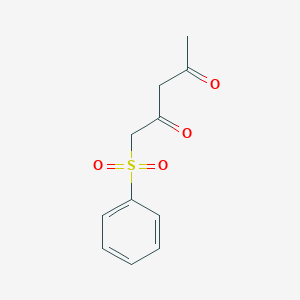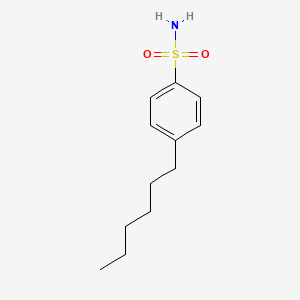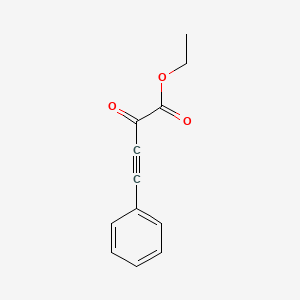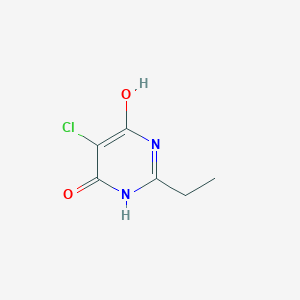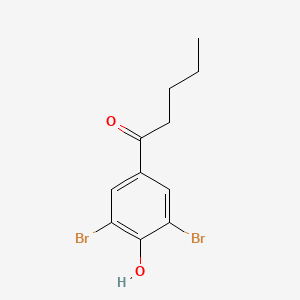
1-(3,5-Dibromo-4-hydroxyphenyl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dibromo-4-hydroxyphenyl)pentan-1-one is an organic compound with the molecular formula C11H12Br2O2 It is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to a pentanone chain
Vorbereitungsmethoden
The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 3 and 5 positions of the phenyl ring . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(3,5-Dibromo-4-hydroxyphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pentanone chain can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dibromo-4-hydroxyphenyl)pentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s brominated phenyl ring makes it a useful probe in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dibromo-4-hydroxyphenyl)pentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl group play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3,5-Dibromo-4-hydroxyphenyl)pentan-1-one include:
- 1-(3,5-Dibromo-4-hydroxyphenyl)ethanol
- 1-(3-Fluoro-4-hydroxyphenyl)pentan-1-one
- 2-Amino-1-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-pentan-1-one These compounds share structural similarities but differ in their functional groups and chain lengths, which can influence their chemical properties and applications .
Eigenschaften
CAS-Nummer |
5408-44-6 |
|---|---|
Molekularformel |
C11H12Br2O2 |
Molekulargewicht |
336.02 g/mol |
IUPAC-Name |
1-(3,5-dibromo-4-hydroxyphenyl)pentan-1-one |
InChI |
InChI=1S/C11H12Br2O2/c1-2-3-4-10(14)7-5-8(12)11(15)9(13)6-7/h5-6,15H,2-4H2,1H3 |
InChI-Schlüssel |
SQZFPBSQOUVUJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1=CC(=C(C(=C1)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


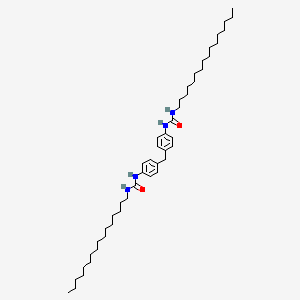

![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)

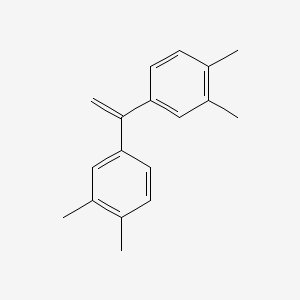
![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
